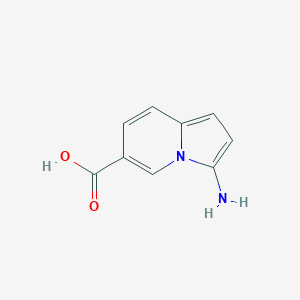

3-Aminoindolizine-6-carboxylic acid

Description

General Context of Indolizine (B1195054) Core in Heterocyclic Chemistry

Indolizine, an isomer of indole (B1671886), is a heterocyclic aromatic compound characterized by a fused pyridine (B92270) and pyrrole (B145914) ring system where the nitrogen atom is at the bridgehead position. rsc.orgchembuyersguide.com This arrangement results in a π-electron-rich system with unique electronic properties and reactivity. organic-chemistry.org The indolizine nucleus is a privileged scaffold in medicinal chemistry and materials science, often imparting desirable pharmacological and photophysical properties to the molecules that contain it. chembuyersguide.comorganic-chemistry.org

Significance of Substituted Indolizines in Contemporary Organic Synthesis Research

Substituted indolizines are crucial intermediates and target molecules in modern organic synthesis. organic-chemistry.org The development of novel synthetic methodologies to access functionalized indolizine derivatives is an active area of research. rsc.orgorganic-chemistry.org These compounds serve as building blocks for more complex molecular architectures and are investigated for a wide range of biological activities. The strategic placement of substituents on the indolizine core allows for the fine-tuning of their chemical and biological profiles.

Specific Research Focus on 3-Aminoindolizine-6-carboxylic Acid

Within the diverse family of indolizine derivatives, this compound (CAS Number: 1251003-06-1) represents a bifunctional molecule, incorporating both a reactive amino group at the 3-position and a carboxylic acid group at the 6-position. chembuyersguide.combldpharm.com This unique combination of functional groups makes it a potentially valuable building block for the synthesis of novel heterocyclic systems and for the development of compounds with specific applications in medicinal and materials chemistry. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the indolizine framework suggests a rich and varied chemical reactivity waiting to be explored.

Due to the limited availability of detailed, publicly accessible research data specifically for this compound at this time, the following sections on its specific synthesis, detailed chemical properties, and applications cannot be fully elaborated with experimental data and established findings. The information below is based on general principles of heterocyclic chemistry and data for related compounds.

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-aminoindolizine-6-carboxylic acid |

InChI |

InChI=1S/C9H8N2O2/c10-8-4-3-7-2-1-6(9(12)13)5-11(7)8/h1-5H,10H2,(H,12,13) |

InChI Key |

ZGEPWXYEZCXZCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN2C1=CC=C2N)C(=O)O |

Origin of Product |

United States |

Synthesis of 3 Aminoindolizine 6 Carboxylic Acid

One plausible general approach is the Tschitschibabin (Chichibabin) reaction, which involves the reaction of a substituted pyridinium (B92312) ylide with an α,β-unsaturated carbonyl compound, followed by aromatization. Another common strategy is the 1,3-dipolar cycloaddition of pyridinium ylides with appropriate dipolarophiles. organic-chemistry.org The synthesis of indolizine-6-carboxylic acid derivatives, in general, can be achieved through methods like the radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids. rsc.org

Reactivity Profiles and Mechanistic Investigations of 3 Aminoindolizine 6 Carboxylic Acid and Analogs

Intramolecular and Intermolecular Reactions of Indolizine (B1195054) Systems

The indolizine ring system, a bicyclic aromatic heterocycle with a bridgehead nitrogen atom, exhibits a unique reactivity pattern stemming from its π-excessive five-membered ring and π-deficient six-membered ring. msu.ru This electronic structure dictates its behavior in various chemical transformations. The presence of an amino group at the C-3 position and a carboxylic acid at the C-6 position on the 3-aminoindolizine-6-carboxylic acid scaffold further modulates this reactivity, influencing both electronic and steric factors in intramolecular and intermolecular reactions.

Cycloaddition reactions are a powerful tool for constructing complex molecular architectures, and the indolizine core participates in several types of these transformations. The delocalized 10π-electron system of indolizine allows it to act as the 8π component in higher-order cycloadditions, a relatively rare characteristic in heterocyclic chemistry. mdpi.commsu.ru

The reaction of indolizines with various dienophiles, such as alkenes and alkynes, can lead to the formation of cycl[3.2.2]azine derivatives. mdpi.com This transformation is formally classified as an [8+2] cycloaddition, where the indolizine system provides the 8π-electron component. msu.ru The resulting cycl[3.2.2]azine core is an interesting 12π-electron system with applications in materials science due to its fluorescence properties. researchgate.net

The mechanism of this reaction has been a subject of theoretical and experimental investigation and can be complex. msu.rumdpi.com Depending on the substituents on both the indolizine and the dienophile, the reaction can proceed through a concerted pericyclic pathway or a stepwise mechanism involving zwitterionic intermediates. msu.rumsu.ruic.ac.uk For instance, quantum chemical calculations on the reaction of indolizine and 6-nitroindolizine with various alkenes suggest that the mechanism can range from a concerted cycloaddition to a dipolar pathway involving electrophilic or nucleophilic addition followed by ring closure. msu.ru The presence of electron-withdrawing groups, such as a nitro group, on the pyridine (B92270) ring of indolizine can significantly influence the reaction pathway. msu.rumsu.ru In the case of this compound, the electron-donating amino group at C-3 would enhance the nucleophilicity of the five-membered ring, while the electron-withdrawing carboxylic acid group at C-6 would affect the six-membered ring, likely influencing the regioselectivity and rate of the cycloaddition.

Table 1: Examples of [8+2] Cycloaddition Reactions with Indolizine Analogs

| Indolizine Reactant | Dienophile | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Indolizine | Acetylenes | Cycl[3.2.2]azine | Thermal or Catalytic | mdpi.com |

| 6-Nitroindolizine | Nitroethylene | Tetrahydrocycl[3.2.2]azine | N/A | msu.ru |

| Benzo[g]indolizine | DMAD | Benzo[g]cycl[3.2.2]azine | Pd-C, Toluene, Δ | mdpi.com |

| Indolizines | Electron-deficient alkenes | Pyrrolo[2,1,5-cd]indolizine | Visible light, Bengal Rose, O₂ | mdpi.com |

| Indolizines | Maleimides | Atropoisomeric endo-cyclazine | Chiral Phosphoric Acids (CPAs) | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

One of the most fundamental and versatile methods for synthesizing the indolizine scaffold itself is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with dipolarophiles. nih.gov In this approach, a pyridinium salt is treated with a base to generate a pyridinium ylide, which is a 1,3-dipole. nih.govrhhz.net This ylide then reacts with an electron-deficient alkene or alkyne (the dipolarophile) in a [3+2] cycloaddition. nih.govwikipedia.org The initial cycloadduct, a tetrahydroindolizine derivative, can then be aromatized, often through oxidation or elimination, to yield the final indolizine product. nih.gov

The reaction is highly modular, allowing for the synthesis of a wide variety of substituted indolizines by changing the substituents on the pyridine ring, the ylide-stabilizing group, and the dipolarophile. nih.govacs.org For example, the reaction of stabilized pyridinium ylides with electron-deficient ynamides provides a direct route to highly functionalized 2-aminoindolizines. acs.org This methodology is crucial as it represents a primary pathway to obtain the core structure of compounds like this compound, which could then be further functionalized. The cycloaddition can also occur intramolecularly if the pyridine and the dipolarophile are part of the same molecule. rsc.org

While the indolizine ring is aromatic and generally stable, ring-opening reactions can occur under specific conditions, particularly when the ring is activated by certain substituents. The coupling of a π-excessive indolizine with a potent superelectrophile, such as 4,6-dinitrobenzofuroxan (DNBF), can lead to a highly polarized product that undergoes a facile and unusual rearrangement. rsc.org This specific rearrangement involves an intramolecular oxygen transfer from an N-oxide functionality on the electrophile, leading to a complex ring-opening and ring-closure cascade. rsc.org

In other systems, acid-promoted reactions of indoles (isomeric to indolizines) with primary aminobenzaldehydes can result in a facile indole (B1671886) ring-opening to form quinolines. rsc.org While direct examples for this compound are scarce, it is plausible that the amino group at C-3 could facilitate reactions with strong electrophiles, potentially leading to ring-opening pathways under forcing conditions. The stability of the bicyclic system is a key feature, but its reactivity can be exploited to generate different heterocyclic structures. nih.govnih.gov

The carboxylic acid group at the C-6 position of this compound is a key functional handle for derivatization via nucleophilic acyl substitution. masterorganicchemistry.compressbooks.pub This class of reactions allows for the conversion of the carboxylic acid into a variety of other functional groups, such as esters, amides, and acid chlorides. unizin.orglibretexts.org The general mechanism involves the activation of the carboxylic acid, followed by the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (derived from the hydroxyl of the acid) yields the substituted product. pressbooks.publibretexts.org

Direct reaction of a carboxylic acid with an amine to form an amide is often difficult due to an acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.org Therefore, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid, making the hydroxyl group a better leaving group. libretexts.org Similarly, conversion to an ester (Fischer esterification) typically requires a strong acid catalyst. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, like an acid chloride using thionyl chloride (SOCl₂), which then readily reacts with nucleophiles like alcohols or amines to form esters or amides, respectively. libretexts.orglibretexts.org These reactions provide a modular approach to synthesize a library of analogs from this compound, modifying the properties of the molecule while keeping the core indolizine structure intact. nih.govnih.gov

Table 2: General Nucleophilic Acyl Substitution Reactions for Carboxylic Acids

| Starting Material | Reagent(s) | Product Type | General Notes | Reference |

|---|---|---|---|---|

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acid Chloride | Creates a highly reactive intermediate for further substitution. | libretexts.org |

| Carboxylic Acid | Alcohol, H⁺ catalyst | Ester | Known as Fischer Esterification; an equilibrium process. | libretexts.org |

| Carboxylic Acid | Amine, DCC | Amide | DCC is a coupling agent that facilitates amide bond formation. | libretexts.org |

| Carboxylic Acid | Amine, >100 °C | Amide | Direct thermal condensation; requires high temperatures. | libretexts.org |

| Carboxylic Acid | LiAlH₄, then H₃O⁺ | Primary Alcohol | Involves a double nucleophilic addition of hydride. | libretexts.org |

This table is interactive and can be sorted by clicking on the column headers.

Cycloaddition Reactions

Role of Catalysis in Reactivity Modulation

Catalysis plays a pivotal role in modulating the reactivity and selectivity of reactions involving the indolizine scaffold. Both metal-based and organocatalytic systems have been developed to achieve transformations that are otherwise difficult or unselective. researchgate.netrsc.org

Transition metals, including palladium, copper, rhodium, and iridium, are commonly used to catalyze various functionalizations of the indolizine ring. researchgate.netnih.govacs.orgorganic-chemistry.org For instance, palladium-catalyzed C-H activation can achieve selective substitution at the C-3 position. worktribe.com Copper(I) salts have been shown to catalyze the [3+2] cyclization of pyridines with alkenyldiazoacetates to form indolizine derivatives, representing a key synthetic application. acs.org Furthermore, a copper(II)-catalyzed one-pot cascade reaction has been developed to synthesize 1-bromoindolizines, involving a 1,3-dipolar cycloaddition, oxidative decarboxylation, and subsequent dehydrogenative bromination. nih.gov Synergistic Cu/Ir catalysis has enabled the highly diastereo- and enantioselective synthesis of complex fused indolizine structures through a cascade allylation/Friedel-Crafts reaction. nih.gov

Organocatalysis has also emerged as a powerful strategy. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been successfully employed to catalyze the asymmetric [8+2] cycloaddition of indolizines with maleimides, affording atropoisomeric cyclazines with high enantioselectivity. acs.org This demonstrates that catalysis can control not only the reaction pathway (cycloaddition vs. a competing Friedel-Crafts alkylation) but also the stereochemical outcome. acs.orgrsc.org These catalytic methods expand the synthetic utility of indolizine derivatives, allowing for precise control over the introduction of new functional groups and stereocenters. nih.govresearchgate.net

Transition Metal-Catalyzed Transformations (e.g., Pd, Cu, Fe, Au)

The indolizine core and its derivatives are amenable to a variety of transition metal-catalyzed reactions, enabling the construction of complex molecular architectures. These transformations often proceed with high efficiency and selectivity, making them powerful tools in synthetic organic chemistry.

Palladium (Pd) and Copper (Cu): Dual catalysis using palladium and copper is a prominent strategy for the synthesis of 3-aminoindolizine derivatives. An efficient, one-step synthesis involves the tandem cross-coupling and cycloisomerization of propargyl amines or amides with heteroaryl bromides. researchgate.net This method avoids the need to isolate intermediates and demonstrates broad substrate scope, accommodating various functional groups. researchgate.net The optimized conditions for this transformation typically involve a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper(I) co-catalyst like CuI, in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like dimethylacetamide (DMA). researchgate.net

Iron (Fe): Iron catalysts, being cost-effective and environmentally benign, have emerged as attractive alternatives to precious metals. Iron(III) acetylacetonate (B107027) (Fe(acac)₃), in conjunction with a base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH), has been shown to catalyze a three-component coupling-cycloisomerization reaction of aldehydes, terminal alkynes, and amines to yield aminoindolizine derivatives. chim.it This protocol is effective for a range of substrates, although electron-donating groups on the aldehyde and alkyne components generally lead to higher yields. chim.it

Gold (Au): Gold catalysis has proven to be exceptionally effective for the synthesis of aminoindolizines through multicomponent reactions. Gold(III) catalysts, such as NaAuCl₄·2H₂O, can efficiently mediate a one-pot coupling and cycloisomerization of heteroaryl aldehydes, amines, and alkynes. rsc.org This methodology is characterized by its high atom economy and can be performed under solvent-free conditions or in water, highlighting its green chemistry credentials. rsc.org The reaction proceeds rapidly, often within a couple of hours at moderate temperatures. rsc.org

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of aminoindolizine analogs.

| Catalyst System | Reaction Type | Reactants | Key Features |

| PdCl₂(PPh₃)₂ / CuI | Cross-coupling/Cycloisomerization | Propargyl amines/amides, Heteroaryl bromides | One-step, high efficiency, broad scope researchgate.net |

| Fe(acac)₃ / TBAOH | Coupling/Cycloisomerization | Aldehydes, Alkynes, Amines | Cost-effective, environmentally friendly chim.it |

| NaAuCl₄·2H₂O | Multicomponent Coupling/Cycloisomerization | Heteroaryl aldehydes, Amines, Alkynes | High atom economy, solvent-free or in-water conditions rsc.org |

Base-Mediated Isomerizations and Cyclizations

Base-mediated reactions play a crucial role in the transformation of precursors into the indolizine scaffold. These reactions often involve the isomerization of a starting material to a reactive intermediate that subsequently undergoes cyclization.

A common strategy involves the base-mediated isomerization of propargylamines to generate allenamine intermediates. These intermediates are highly reactive and can participate in cyclization reactions. For instance, in the presence of a strong base like potassium tert-butoxide (t-BuOK), propargylamines can be isomerized to the corresponding allene, which then undergoes cyclization to form various heterocyclic systems. While direct studies on the base-mediated isomerization of this compound itself are not prevalent, the principles of base-catalyzed isomerization are well-established in organic chemistry. nih.govyoutube.com For a molecule with an acidic proton, a base can facilitate tautomerization or other rearrangement processes. youtube.com In the context of indolizine synthesis, the intramolecular cyclization of a suitably substituted pyridine derivative is often promoted by a base, which facilitates the key bond-forming step. chim.it

Reaction Mechanisms Elucidation

Understanding the mechanisms of these reactions is fundamental to optimizing conditions and expanding their scope. The following subsections outline the proposed pathways for key transformations involving this compound and its analogs.

Proposed Mechanisms for Multicomponent Reactions (e.g., Mannich-Grignard-Type Coupling, Cycloisomerization)

Multicomponent reactions (MCRs) for the synthesis of aminoindolizines are highly efficient processes that involve a cascade of elementary steps. A frequently proposed mechanism for the gold-catalyzed reaction involves an initial gold-catalyzed three-component coupling of a pyridine-2-carboxaldehyde, an amine, and an alkyne, which is analogous to a Mannich-Grignard reaction. rsc.org This is followed by a cycloisomerization step.

The proposed mechanism is as follows:

Mannich-Grignard-Type Coupling: The reaction commences with the formation of an iminium ion from the pyridine-2-carboxaldehyde and the amine. Simultaneously, the gold catalyst activates the alkyne, making it susceptible to nucleophilic attack by the iminium ion, leading to the formation of a propargylamine (B41283) intermediate.

Cycloisomerization: The gold catalyst then coordinates to the triple bond of the propargylamine intermediate, enhancing its electrophilicity. A subsequent nucleophilic attack by the nitrogen lone pair of the pyridine ring initiates an intramolecular cyclization. This is followed by deprotonation and demetalation to afford the final aminoindolizine product. rsc.org

A similar mechanistic rationale applies to the iron-catalyzed variant, where a base like TBAOH is believed to catalyze the initial Mannich reaction to form the propargylpyridine intermediate, which then undergoes an iron-catalyzed cycloisomerization. chim.it

Radical Pathways and Cross-Dehydrogenative Coupling

Radical-initiated reactions offer a powerful and atom-economical approach to the synthesis and functionalization of indolizine derivatives. researchgate.netrsc.org These methods often involve the generation of a radical species that can undergo cyclization or cross-coupling to form the desired products.

One notable radical pathway is the iodine-catalyzed radical oxidative annulation of 2-alkylpyridine derivatives with alkenes, which provides a route to 3-arylindolizines. rsc.org Dehalogenation of 2-iodoindolizines using a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (n-Bu₃SnH) is another example of a radical-mediated transformation. rsc.org

Cross-dehydrogenative coupling (CDC) reactions represent a highly efficient strategy for forming C-C or C-X bonds by coupling two C-H bonds, often with the aid of an oxidant. While specific examples involving this compound are not extensively documented, the principles of CDC are applicable. For instance, the synthesis of indolizine derivatives can be achieved through the reaction of 2-(pyridin-2-yl)acetates and nitroolefins, which can proceed without a catalyst at elevated temperatures, suggesting a pathway that may involve radical intermediates. rsc.org

Carbodiimide-Mediated Amidation Reactions

The carboxylic acid moiety at the 6-position of this compound is a key functional handle for further derivatization, most notably through amidation reactions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling agents for this purpose. wikipedia.orgpeptide.comthermofisher.com

The general mechanism for carbodiimide-mediated amidation proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate is an activated form of the carboxylic acid.

Nucleophilic Attack by the Amine: The amine nucleophile then attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of the Amide Bond: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and a urea (B33335) byproduct. wikipedia.orgpeptide.com

To improve reaction yields and suppress side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. wikipedia.org These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine to form the desired amide. peptide.com In the case of this compound, the presence of the amino group at the 3-position would require careful selection of reaction conditions or the use of protecting groups to prevent self-polymerization or other undesired side reactions during the amidation of the carboxylic acid.

Advanced Spectroscopic Characterization Methodologies for Indolizine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Aminoindolizine-6-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indolizine (B1195054) core, as well as for the amino and carboxylic acid groups.

The aromatic protons on the indolizine ring typically appear in the downfield region of the spectrum. Based on analyses of related indolizine derivatives, the chemical shifts (δ) for the protons on the heterocyclic system can be predicted. rsc.org For instance, the protons H-1, H-2, H-5, H-7, and H-8 would each produce a unique signal. The exact chemical shifts are influenced by the electronic effects of the amino and carboxylic acid substituents. The amino group at position 3 would cause an upfield shift for adjacent protons, while the electron-withdrawing carboxylic acid group at position 6 would cause a downfield shift for nearby protons. The carboxylic acid proton itself would typically appear as a broad singlet at a very downfield position (often >10 ppm), while the amino protons would also likely present as a broad singlet.

Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), would be employed to establish the connectivity between adjacent protons, confirming their positions on the indolizine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | 7.0 - 7.5 | d |

| H-2 | 6.5 - 7.0 | d |

| H-5 | 8.0 - 8.5 | s |

| H-7 | 7.5 - 8.0 | d |

| H-8 | 7.2 - 7.7 | d |

| -NH₂ | 5.0 - 6.0 | br s |

| -COOH | 10.0 - 13.0 | br s |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the indolizine ring are expected to resonate in the aromatic region (δ 100-150 ppm). The carbon atom attached to the nitrogen (C-9) would appear at a downfield position. The chemical shift of C-3 would be influenced by the attached amino group, while C-6 would be shifted downfield due to the carboxylic acid group. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing above 165 ppm. mdpi.com Spectroscopic analysis of various indolizine derivatives confirms these general trends. rsc.orgiucr.org Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning each carbon signal by correlating it to its attached protons and neighboring atoms. iucr.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 110 - 120 |

| C-2 | 100 - 110 |

| C-3 | 140 - 150 |

| C-5 | 125 - 135 |

| C-6 | 120 - 130 |

| C-7 | 115 - 125 |

| C-8 | 110 - 120 |

| C-9 (Bridgehead) | 130 - 140 |

| C-10 (Bridgehead) | 135 - 145 |

| C=O (Carboxyl) | 165 - 175 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹. youtube.comyoutube.com

O-H Stretching: The carboxylic acid (-COOH) group will exhibit a very broad absorption band from 2500 to 3300 cm⁻¹, which is due to hydrogen bonding. This broad band often overlaps with C-H stretching frequencies.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the carboxylic acid will be prominent in the range of 1680-1710 cm⁻¹.

N-H Bending: The bending vibration for the primary amine is typically observed around 1600-1650 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic and heterocyclic rings will appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ range. youtube.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Very Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carboxylic Acid (C=O) | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Primary Amine (-NH₂) | N-H Bend | 1600 - 1650 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. biosyn.com

For this compound (C₉H₈N₂O₂), the molecular weight is 176.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 176. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement.

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for this molecule could include:

Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group, resulting in a fragment at m/z 159.

Loss of a carboxyl group (•COOH, 45 Da), leading to a fragment at m/z 131.

Decarboxylation (loss of CO₂, 44 Da), giving a fragment corresponding to 3-aminoindolizine at m/z 132.

Fragmentation of the indolizine ring system itself, a characteristic pattern for this class of heterocycles. worktribe.com

Techniques like Electrospray Ionization (ESI) are often used for polar, thermally sensitive molecules like amino acids and can produce protonated molecules [M+H]⁺ at m/z 177. uvic.cauvic.ca

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized substance. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₉H₈N₂O₂. iucr.org

**Table 4: Theoretical Elemental Composition of this compound (C₉H₈N₂O₂) **

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 61.36% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.58% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.91% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 18.15% |

| Total | 176.175 | 100.00% |

This compositional data provides the final piece of evidence to confirm the identity and purity of the compound, complementing the structural details obtained from spectroscopic methods.

Theoretical and Computational Chemistry Studies of Indolizine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular geometries, which are key to understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orgyoutube.com The energies and symmetries of these orbitals are paramount in predicting the feasibility and outcome of chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.org

For the parent indolizine (B1195054) system, the HOMO is typically localized on the five-membered pyrrole (B145914) ring, with the highest electron density found at the C-3 position. mdpi.com This makes the C-3 position the most nucleophilic and susceptible to electrophilic attack. mdpi.com The interaction between the HOMO of the indolizine and the LUMO of an electrophile or dienophile governs many of its characteristic reactions. wikipedia.orglibretexts.org

In the case of 3-Aminoindolizine-6-carboxylic acid , the electronic nature of the frontier orbitals is significantly influenced by the substituents:

Amino Group (-NH₂) at the C-3 position: As a strong electron-donating group, the amino group will increase the energy of the HOMO, making the molecule more nucleophilic and even more reactive toward electrophiles at that position.

Carboxylic Acid Group (-COOH) at the C-6 position: As an electron-withdrawing group, the carboxylic acid will lower the energy of both the HOMO and the LUMO.

The interplay of these groups fine-tunes the molecule's reactivity. The elevated HOMO energy from the amino group enhances its nucleophilic character, while the lowered LUMO energy from the carboxylic acid group can make it a better electron acceptor in certain reactions. The HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability, is thus narrowed by this push-pull substitution pattern. acs.org Theoretical studies on substituted indoloindolizines show that such tuning of the HOMO-LUMO gap is a key strategy in designing molecules with specific electronic properties. acs.org

| Property | Influence of -NH₂ at C3 | Influence of -COOH at C6 | Net Effect on this compound |

| HOMO Energy | Increases (destabilizes) | Decreases (stabilizes) | Overall energy level depends on the balance of effects, but reactivity at C3 is enhanced. |

| LUMO Energy | Minor increase | Decreases (stabilizes) | Lowered, increasing electrophilicity of the pyridine (B92270) ring. |

| HOMO-LUMO Gap | Decreases | Decreases | Generally narrowed, suggesting higher reactivity. |

| Nucleophilicity | Significantly increases at C3 | Decreases on the pyridine ring | Highly nucleophilic at the C3 position. |

| Electrophilicity | Decreases | Increases | Enhanced on the pyridine ring. |

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and properties of molecules. nih.gov It is frequently employed for indolizine systems to gain quantitative insights that align well with experimental data. researchgate.net Common functionals like B3LYP are used to optimize molecular geometries and calculate vibrational frequencies and electronic properties. nih.govresearchgate.netnih.gov

For This compound , DFT calculations would be essential for:

Geometry Optimization : Determining the most stable conformation, including the planarity of the bicyclic system and the orientation of the amino and carboxylic acid groups.

Charge Distribution : Calculating atomic charges (e.g., Milliken or NBO charges) to identify the most electron-rich and electron-poor sites. scholarsresearchlibrary.com The nitrogen of the amino group and the oxygens of the carboxylic acid would be identified as highly negative, while the C3 carbon would show increased electron density. scholarsresearchlibrary.com

Acidity and Basicity (pKa) : DFT, combined with a polarizable continuum solvent model (PCM), can accurately predict the pKa values for the acidic carboxylic acid function and the basic amino and pyridine-like nitrogen atoms. osti.govnih.gov This is crucial for understanding the molecule's behavior in a biological or aqueous environment.

DFT studies on similar heterocyclic systems, such as pyridine carboxylic acids, have demonstrated the accuracy of these methods in predicting geometric parameters and other molecular properties. scholarsresearchlibrary.com

Mechanistic Studies through Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways, providing a virtual window into the dynamic process of bond breaking and formation.

By mapping the potential energy surface of a reaction, computational chemistry can locate and characterize transition states (the energy maxima along a reaction coordinate) and intermediates (local energy minima). nih.gov This information is critical for determining a reaction's mechanism, whether it proceeds through a concerted, one-step process or a stepwise pathway involving stable intermediates. mdpi.com

For indolizine systems, computational studies have been used to elucidate the mechanisms of key reactions:

[8+2] Cycloadditions : Theoretical calculations have explored whether these reactions are concerted or stepwise. The mechanism can depend on the substituents present on both the indolizine and the reacting partner. mdpi.com

Functionalization Reactions : In reactions like the synthesis of indolizines from pyridinium (B92312) ylides, DFT calculations can rationalize the observed regioselectivity by comparing the activation energies of different possible pathways. researchgate.net

For a molecule like This compound , mechanistic studies could, for example, model its synthesis or subsequent reactions. The presence of the amino and carboxylic acid groups would be explicitly included in the calculations to understand their directing effects and their influence on the stability of transition states and intermediates. For instance, the electron-donating amino group could stabilize a positively charged intermediate or transition state, thereby lowering the activation energy for certain electrophilic substitution reactions.

| Reaction Type | Computational Finding for Indolizine Systems | Implication for this compound |

| Electrophilic Substitution | Transition state involves the formation of a sigma complex. The C3 position is most favorable. mdpi.com | The -NH₂ group would further stabilize the transition state for substitution at C3, lowering the activation energy. |

| [8+2] Cycloaddition | Can be concerted or stepwise. Polar groups on the reactants favor a stepwise mechanism. mdpi.com | The polar -NH₂ and -COOH groups would likely favor a stepwise, asynchronous mechanism. |

| Palladium-Catalyzed C-H Functionalization | The mechanism involves coordination of Pd to the system. The reaction's feasibility is determined by Gibbs free energies of intermediates and transition states. researchgate.netacs.org | The -COOH group could act as a directing group, facilitating C-H activation at a nearby position (e.g., C5 or C7). |

Solvents can dramatically alter reaction rates and even change mechanisms. Theoretical models account for solvent effects primarily through Polarizable Continuum Models (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netorientjchem.org These models calculate the electrostatic interaction between the solute and the solvent, providing a more realistic energy landscape for reactions in solution. orientjchem.orgresearchgate.net

Studies on indolizine and related heterocycles have shown that:

The stability of charged intermediates and transition states is highly dependent on the polarity of the solvent.

In some cases, specific solvent molecules can act as ligands or catalysts, an effect that can be modeled by including explicit solvent molecules in the calculation. acs.org A theoretical study highlighted the essential role of DMSO as both a solvent and a ligand in palladium-catalyzed oxidations. acs.org

For This compound , which possesses polar and ionizable groups, solvent effects would be particularly pronounced. A computational study in different solvents would be necessary to predict its reactivity under various experimental conditions. For example, in a polar protic solvent like water, the carboxylic acid would likely be deprotonated and the amino group protonated, drastically changing the molecule's electronic structure and reactivity compared to its state in a nonpolar solvent like toluene. researchgate.net

In Silico Approaches for Structure-Reactivity Relationships

In silico methods use computation to predict the properties and biological activity of molecules, establishing a relationship between their structure and function. scholarsresearchlibrary.com These approaches are vital in fields like drug discovery and materials science.

For indolizine derivatives, in silico studies have been used to:

Develop Pharmacophore Models : By analyzing a set of active molecules, computational methods can identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for their biological activity. researchgate.net

Predict Reactivity : Global reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity, can be used to quantify and compare the reactivity of different indolizine derivatives. researchgate.netresearchgate.net

Molecular Docking : This technique predicts how a molecule binds to the active site of a protein, providing insight into its potential as a drug. nih.govresearchgate.net

For This compound , its structure suggests potential for various non-covalent interactions. The amino group can act as a hydrogen bond donor, while the carboxylic acid can act as both a donor and an acceptor. The aromatic system can participate in π-π stacking. An in silico approach would quantify these properties and correlate them with potential reactivity or biological function, guiding further experimental investigation. researchgate.net

Applications and Emerging Research Directions in Organic Chemistry

3-Aminoindolizine-6-carboxylic Acid as a Synthetic Building Block

The presence of both an amino group and a carboxylic acid on the indolizine (B1195054) scaffold makes this compound a versatile synthetic building block. nih.govresearchgate.netmdpi.com These functional groups provide convenient handles for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular architectures.

The indolizine nucleus is a key structural motif in numerous natural products and biologically active compounds. ijettjournal.org Consequently, the development of synthetic routes to functionalized indolizines is of significant interest. researchgate.netrsc.orgresearchgate.netrsc.org this compound can serve as a strategic precursor for the synthesis of more complex heterocyclic systems. The amino group can be diazotized and converted into a variety of other functional groups, or it can participate in condensation reactions to form fused heterocyclic rings. For instance, reaction with dicarbonyl compounds can lead to the formation of new fused pyrazine or diazepine rings.

Similarly, the carboxylic acid group can be converted into esters, amides, or acid chlorides, which can then undergo further reactions. youtube.com For example, amide coupling with other amino-containing heterocycles can generate larger, polycyclic structures. The combination of these two functional groups allows for sequential or one-pot multi-component reactions to build intricate molecular frameworks. chim.it

| Starting Material | Reagent | Resulting Heterocyclic System |

| This compound | 1,2-Dicarbonyl compound | Fused pyrazinoindolizine derivative |

| This compound | Amino-heterocycle (after activation of carboxylic acid) | Polycyclic amide-linked heterocyclic system |

| This compound | Phosgene equivalent | Isocyanatoindolizine-6-carbonyl chloride |

The structural similarity of the indolizine core to the indole (B1671886) ring of tryptophan has led to its exploration as a bioisostere in peptide and medicinal chemistry. acs.orgnih.gov The bifunctional nature of this compound makes it an ideal candidate for the synthesis of unnatural amino acids where the indolizine moiety replaces the traditional side chain.

The synthesis of N-indolizine-incorporated amino acids can be envisaged through several synthetic strategies. One approach involves the alkylation of the amino group of a suitable amino acid derivative with a reactive derivative of the indolizine. More directly, the amino group of 3-aminoindolizine can be protected, and the carboxylic acid can be coupled to the amino group of another amino acid, forming a dipeptide-like structure. Alternatively, the carboxylic acid of the indolizine can be reduced to a hydroxymethyl group, which can then be converted to a halomethyl group for subsequent alkylation of an amino acid precursor. libretexts.org The incorporation of such modified amino acids can introduce unique conformational constraints and photophysical properties into peptides and proteins. nih.govresearchgate.net

| Precursor | Synthetic Strategy | Resulting Complex Molecule |

| This compound | Amide coupling with an amino acid ester | Dipeptide analog containing the indolizine scaffold |

| This compound | Protection of the amino group, reduction of the carboxylic acid, conversion to a halide, and alkylation of an amino acid precursor | Amino acid with an indolizine-containing side chain |

Indolizine Derivatives in Materials Science Applications

The extended π-conjugated system of the indolizine ring endows its derivatives with interesting photophysical properties, making them attractive candidates for applications in materials science. researchgate.netchim.it The inherent fluorescence of the indolizine core can be modulated by the introduction of various substituents, leading to the development of novel organic materials. mdpi.comnih.govresearchgate.net

Indolizine derivatives are known to exhibit strong fluorescence, with emission wavelengths that can be tuned across the visible spectrum by altering the electronic nature of the substituents on the indolizine ring. mdpi.comnih.govresearchgate.net The presence of an electron-donating amino group and the position of the carboxylic acid group in this compound provide a template for the rational design of fluorescent dyes.

By modifying the amino group through alkylation or arylation, and by converting the carboxylic acid to various esters or amides, the intramolecular charge transfer (ICT) characteristics of the molecule can be fine-tuned. This allows for precise control over the absorption and emission maxima, as well as the quantum yield of the resulting fluorophores. For example, coupling the carboxylic acid with electron-rich or electron-poor aromatic amines can lead to the creation of donor-acceptor type dyes with large Stokes shifts, which are desirable for various imaging applications. acs.orgnih.gov

| Functional Group Modification | Effect on Photophysical Properties | Potential Application |

| N-Arylation of the amino group | Red-shift in absorption and emission | Organic light-emitting diodes (OLEDs) |

| Esterification of the carboxylic acid | Enhanced solubility and quantum yield | Fluorescent inks and pigments |

| Amide formation with a fluorescent moiety | Förster Resonance Energy Transfer (FRET) | Bioimaging probes |

The sensitivity of the fluorescence of indolizine derivatives to their local environment makes them promising candidates for the development of chemical sensors. researchgate.net The amino and carboxylic acid groups of this compound can act as binding sites for various analytes, such as metal ions or protons (pH). nih.gov

Upon binding of an analyte, the electronic structure of the indolizine core can be perturbed, leading to a detectable change in the fluorescence intensity or wavelength. For instance, the carboxylic acid group can act as a proton-sensitive moiety, allowing for the development of a fluorescent pH sensor. nih.gov Similarly, the amino group, or a chelating group introduced via the carboxylic acid, could selectively bind to specific metal ions, resulting in a "turn-on" or "turn-off" fluorescent response. researchgate.net

| Target Analyte | Sensing Mechanism | Potential Application |

| Protons (pH) | Protonation/deprotonation of the carboxylic acid affecting ICT | Intracellular pH monitoring |

| Metal Ions | Chelation by the amino and/or a modified carboxyl group | Environmental monitoring of heavy metals |

| Small organic molecules | Host-guest interactions with a cavity-bearing derivative | Detection of volatile organic compounds |

Advanced Synthetic Methodologies Development

The synthesis of functionalized indolizines, including this compound, remains an active area of research. researchgate.netrsc.orgorganic-chemistry.org While classical methods like the Chichibabin reaction exist, modern organic synthesis strives for more efficient, atom-economical, and environmentally benign approaches. ijettjournal.org

Recent advancements in catalysis have opened new avenues for the synthesis of indolizine derivatives. Transition-metal-catalyzed cross-coupling and cyclization reactions have proven to be powerful tools for the construction of the indolizine core with a wide range of substituents. researchgate.net For example, palladium- or copper-catalyzed reactions of substituted pyridines with alkynes can provide a direct route to functionalized indolizines. rsc.org

Furthermore, the development of C-H activation methodologies offers a promising strategy for the direct functionalization of the indolizine ring, avoiding the need for pre-functionalized starting materials. researchgate.net Research in this area could lead to more streamlined and versatile syntheses of compounds like this compound and its derivatives. The exploration of flow chemistry and microwave-assisted synthesis could also contribute to the development of more rapid and scalable synthetic protocols. ijettjournal.org

| Synthetic Methodology | Advantages | Relevance to this compound |

| Transition-metal catalysis (e.g., Pd, Cu) | High efficiency, broad substrate scope | Direct synthesis from readily available precursors |

| C-H activation | High atom economy, late-stage functionalization | Introduction of new functional groups onto the indolizine core |

| Flow chemistry | Scalability, improved safety and control | Large-scale production for industrial applications |

| Microwave-assisted synthesis | Reduced reaction times, higher yields | Rapid optimization of synthetic routes |

Future Prospects in Indolizine Chemistry Research

The field of indolizine chemistry continues to evolve, with ongoing efforts to discover new synthetic methods and design novel molecular structures with tailored functions. scispace.com

Future research will likely focus on the discovery of new reaction pathways that offer alternative or more efficient access to the indolizine core. scispace.com This includes the exploration of unconventional starting materials and the development of novel catalytic systems. For example, iridium(III)-catalyzed annulation followed by ring-contraction has been demonstrated as a formal [(5+1)-1] pathway to indolizine scaffolds. researchgate.net

Environmentally benign methods, such as electro-oxidative approaches for constructing acyl-substituted indolizines, are gaining traction as they can avoid the use of chemical oxidants. researchgate.net The development of organocatalytic methods, which use small organic molecules as catalysts instead of metals, is another promising direction. Brønsted acid-catalyzed C3-alkylation of indolizines has been established, providing a metal-free route to functionalized products. rsc.org Continued investigation into biocatalytic and photocatalytic reactions is also expected to yield new, highly selective transformations for indolizine synthesis.

The indolizine scaffold serves as a versatile template for the design of functional molecules. nih.govbohrium.com A key area of future research is the rational design and synthesis of indolizine derivatives with specific biological or photophysical properties. By strategically introducing functional groups onto the indolizine ring, chemists can modulate the molecule's characteristics.

For instance, new indolizine derivatives bearing bromine or carboxyethyl substituents have been synthesized and investigated as potential anticancer agents. mdpi.com The design of novel fluorophores is another active area. By fusing the indolizine core with other heterocyclic systems, such as in pyrido[3,2-b]indolizine, researchers have created compact, biocompatible fluorophores with tunable emission colors from blue to red. nih.gov The ability to predict photophysical properties using computational methods, such as time-dependent density-functional theory (TD-DFT), will play a crucial role in the design of next-generation materials for bioimaging and electronics. nih.gov The ongoing functionalization of the indolizine scaffold is expected to lead to the discovery of new therapeutic agents and advanced materials. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Aminoindolizine-6-carboxylic acid in laboratory settings?

- Methodological Answer : A general synthesis involves refluxing precursors like 2-aminothiazol-4(5H)-one with sodium acetate and 3-formyl-1H-indole-2-carboxylic acid in acetic acid. The reaction typically proceeds for 3–5 hours, followed by filtration and recrystallization using DMF/acetic acid mixtures to isolate the product . For analogous indolizine derivatives, cyclization reactions with appropriate amines or aldehydes under controlled pH and temperature are recommended .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the indolizine backbone and carboxylic acid group.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., ~207.2 g/mol based on analogous structures) .

- Infrared Spectroscopy (IR) : Identify characteristic peaks for NH (~3300 cm) and carboxylic acid C=O (~1700 cm) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to solvents like DMSO, which may degrade the compound over time .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for cyclization steps to enhance regioselectivity .

- Solvent Optimization : Replace acetic acid with trifluoroacetic acid (TFA) to accelerate cyclization kinetics.

- Temperature Control : Maintain reflux temperatures between 110–120°C to balance reaction rate and byproduct formation .

- pH Adjustment : Use sodium acetate buffer (pH 4.5–5.5) to stabilize intermediates during condensation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC assays across multiple cell lines to validate target specificity.

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using molecular docking .

- Batch Consistency Checks : Ensure synthetic reproducibility via HPLC and elemental analysis to rule out impurities influencing results .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at the 3-position enhance electrophilicity, facilitating Suzuki-Miyaura couplings.

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups reduce reactivity but improve solubility for aqueous-phase reactions.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict frontier molecular orbitals and regioselectivity .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization or countercurrent distribution for cost-effective bulk purification.

- Byproduct Management : Optimize quenching steps (e.g., aqueous NaHCO washes) to remove unreacted aldehydes or amines.

- Process Safety : Conduct calorimetry studies to mitigate exothermic risks during large-scale reflux .

Data Analysis and Interpretation

Q. How can researchers validate the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions.

- LC-MS/MS Analysis : Identify degradation products (e.g., decarboxylated indolizines) and propose fragmentation pathways.

- Stability-Indicating Methods : Develop HPLC protocols with resolution >2.0 between parent compound and degradants .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data of this compound derivatives?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC values.

- ANOVA with Post Hoc Tests : Compare efficacy across derivatives using Tukey’s HSD test (p < 0.05).

- Principal Component Analysis (PCA) : Corrogate structural features (logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.